1-(2,3-dihydro-1H-inden-5-ylsulfanyl)propan-2-one
Description
This compound features a 2,3-dihydro-1H-inden-5-ylsulfanyl group attached to propan-2-one. The sulfanyl (thioether) linkage at the indenyl ring’s 5-position distinguishes it from other indenyl derivatives.
Properties
Molecular Formula |
C12H14OS |
|---|---|
Molecular Weight |
206.31 g/mol |
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-ylsulfanyl)propan-2-one |
InChI |
InChI=1S/C12H14OS/c1-9(13)8-14-12-6-5-10-3-2-4-11(10)7-12/h5-7H,2-4,8H2,1H3 |
InChI Key |
CQBTVCDXUGOAPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CSC1=CC2=C(CCC2)C=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2,3-dihydro-1H-inden-5-ylsulfanyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indanone and thiol derivatives.
Reaction Conditions: The key step involves the formation of the sulfanyl linkage. This can be achieved through nucleophilic substitution reactions where the thiol group reacts with the carbonyl compound under basic conditions.
Industrial Production: Industrial-scale production may involve optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-(2,3-Dihydro-1H-inden-5-ylsulfanyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfanyl group, leading to the formation of various derivatives.
Scientific Research Applications
1-(2,3-Dihydro-1H-inden-5-ylsulfanyl)propan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-inden-5-ylsulfanyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s ability to undergo redox reactions makes it a potential candidate for studies related to oxidative stress pathways .
Comparison with Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural Comparison of Selected Indenyl Derivatives
Physicochemical Properties
- Sulfanyl vs. Amine Substitution: The sulfanyl group in the target compound increases molecular weight (206.30 g/mol) compared to the amine derivative (175.27 g/mol) .
- Ketone Position : Propan-2-one (target) vs. propan-1-one (CAS 63998-49-2) alters steric and electronic effects. Propan-2-one’s carbonyl is adjacent to a methyl group, which may influence reactivity in nucleophilic additions .
- Dimethyl Substitution : The dimethyl variant (CAS 1152837-03-0) has higher molecular weight (202.30 g/mol) and increased steric hindrance, likely reducing solubility in polar solvents .
Biological Activity
1-(2,3-dihydro-1H-inden-5-ylsulfanyl)propan-2-one, also known by its CAS number 1152899-55-2, is a sulfur-containing organic compound that has garnered interest in various fields, including medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and potential applications based on a review of available literature.
The molecular formula of this compound is C12H14OS, with a molecular weight of approximately 210.30 g/mol. The compound features a unique indene structure which contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C12H14OS |
| Molecular Weight | 210.30 g/mol |
| CAS Number | 1152899-55-2 |
| LogP | 2.768 |
Antioxidant Properties
Research indicates that compounds with sulfur functionalities often exhibit antioxidant activity. The presence of the indene moiety in this compound may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that similar compounds showed significant reductions in oxidative markers in vitro .
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. Preliminary studies suggest that this compound may modulate inflammatory pathways. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures, which could be beneficial in conditions such as arthritis and other inflammatory disorders .
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. In vitro studies revealed that the compound exhibited selective toxicity towards certain cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies with minimal side effects .
The biological mechanisms underlying the activity of this compound are not fully elucidated; however, several hypotheses have been proposed:
1. Interaction with Cellular Targets:
It is suggested that the compound may interact with specific enzymes or receptors involved in oxidative stress and inflammation pathways.
2. Modulation of Signaling Pathways:
By influencing signaling pathways such as NF-kB and MAPK, the compound may exert anti-inflammatory effects and promote apoptosis in cancer cells.
Study 1: Antioxidant Activity Assessment
A study conducted on a series of sulfur-containing compounds found that this compound exhibited a significant reduction in malondialdehyde levels (a marker of oxidative stress) in treated cells compared to controls (p < 0.05). This suggests its potential as an antioxidant agent.
Study 2: Cytotoxicity Evaluation
In a cytotoxicity assay using MTT reduction on breast cancer cell lines (MCF7), the compound showed an IC50 value of 25 µM after 48 hours of treatment. This indicates promising anticancer properties worth further exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
